DBCO-Val-Cit-PABC-PNP

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[4-[[(2S)-2-[[(2R)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H49N7O10/c1-30(2)42(51-40(54)15-7-8-16-41(55)52-28-34-12-4-3-10-32(34)19-20-33-11-5-6-14-39(33)52)44(57)50-38(13-9-27-48-45(47)58)43(56)49-35-21-17-31(18-22-35)29-62-46(59)63-37-25-23-36(24-26-37)53(60)61/h3-6,10-12,14,17-18,21-26,30,38,42H,7-9,13,15-16,27-29H2,1-2H3,(H,49,56)(H,50,57)(H,51,54)(H3,47,48,58)/t38-,42+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGJTFMRBABKDS-VZZHGAMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H49N7O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to DBCO-Val-Cit-PABC-PNP for Antibody-Drug Conjugate Development

This technical guide provides a comprehensive overview of the this compound linker, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). This document details its molecular structure, mechanism of action, synthesis, and application, supported by experimental protocols and quantitative data to aid researchers in the field of targeted therapeutics.

Introduction: The Architecture of a High-Performance ADC Linker

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker connecting these two components is paramount to the ADC's success, dictating its stability, pharmacokinetic profile, and mechanism of payload release.[1][]

The this compound construct is a sophisticated, cleavable linker system designed for precise control over drug delivery.[3][4] It incorporates several key functional units:

-

DBCO (Dibenzocyclooctyne): A reactive moiety for bioorthogonal, copper-free click chemistry, enabling efficient conjugation to azide-modified antibodies.[3][4]

-

Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a protease that is overexpressed in the lysosomal compartments of many tumor cells.[5][][7]

-

PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit peptide, undergoes a spontaneous 1,6-elimination reaction to release the attached payload in its unmodified, active form.[8][9]

-

PNP (p-nitrophenyl carbonate): An activated carbonate ester that serves as a reactive handle for the efficient conjugation of amine-containing cytotoxic payloads.[10][]

This multi-component design ensures stability in systemic circulation, minimizing off-target toxicity, followed by rapid and specific payload release upon internalization into target cancer cells.[][]

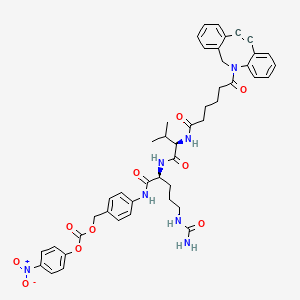

Molecular Structure and Physicochemical Properties

The rational design of the this compound linker integrates distinct chemical modules to achieve its function. A diagram illustrating the connectivity of these modules is provided below.

Caption: Molecular components of the this compound linker.

Quantitative Data Summary

The key physicochemical properties of the this compound linker are summarized in the table below. Data is compiled from various commercial suppliers.

| Property | Value | Reference(s) |

| CAS Number | 2994332-18-0 | [3][4][14] |

| Molecular Formula | C₄₆H₄₉N₇O₁₀ | [3][14][15] |

| Molecular Weight | 859.92 g/mol | [3][14] |

| Purity | Typically ≥95% or ≥98% | [14][16] |

| Appearance | White to off-white solid powder | [17] |

| Storage Conditions | -20°C, stored under nitrogen, away from light | [3][4][14] |

| Solubility | Soluble in DMSO, DMF | [17] |

Mechanism of Action: From Circulation to Payload Release

The linker's mechanism is a sequential process initiated by the ADC binding to its target antigen on a cancer cell surface.

Caption: ADC mechanism of action and intracellular payload release pathway.

-

Binding and Internalization: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a tumor cell.

-

Lysosomal Trafficking: The ADC-antigen complex is internalized by the cell through endocytosis and transported to the lysosome.

-

Enzymatic Cleavage: Within the lysosome, high concentrations of Cathepsin B recognize and cleave the peptide bond between the Citrulline and PABC moieties.[3]

-

Self-Immolation: The cleavage event triggers a cascade. The resulting p-aminobenzyl alcohol is unstable and undergoes spontaneous 1,6-elimination, which expels carbon dioxide and releases the unmodified, active drug payload.[8][18]

-

Target Engagement: The freed payload can then diffuse out of the lysosome and engage its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that relies on established principles of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

Caption: General workflow for the solid-phase synthesis of the linker.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of the Linker Core

This protocol describes a general method for assembling the peptide and spacer components on a solid support.[20]

-

Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.[21]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).[22][23]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Val-OH or Fmoc-Cit-OH, 3 equivalents) and a coupling agent like HBTU (2.9 equiv.) in DMF.

-

Add a base such as N,N-Diisopropylethylamine (DIEA, 6 equiv.) to the activated amino acid solution.

-

Add the solution to the deprotected resin and agitate for 1-2 hours at room temperature.[22]

-

Monitor reaction completion with a Kaiser test.

-

-

Washing: After coupling, wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents.

-

Iterative Cycles: Repeat steps 2-4 for each amino acid in the sequence (first Citrulline, then Valine).

-

DBCO Moiety Coupling: After the final Fmoc deprotection of Valine, couple the DBCO-acid derivative using the same procedure as in step 3.

-

Cleavage and Deprotection:

-

Wash the final peptidyl-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the linker from the resin and remove side-chain protecting groups.[23]

-

Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet.[22]

-

Protocol: Purification and Characterization

Purity is critical for the performance of an ADC. The crude linker must be rigorously purified and characterized.

-

Purification:

-

Dissolve the crude linker in a minimal amount of DMSO or DMF.

-

Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[24]

-

Use a gradient of acetonitrile (B52724) and water (both containing 0.1% TFA).[22]

-

Collect fractions containing the desired product and lyophilize to obtain a pure, solid powder.

-

-

Characterization:

Protocol: Conjugation to Payload and Antibody

The dual-functional nature of the linker allows for a sequential conjugation strategy.

-

Payload Conjugation:

-

Dissolve the purified this compound linker and the amine-containing payload in an anhydrous aprotic solvent like DMF or DMSO.

-

Add a non-nucleophilic base (e.g., DIEA) to facilitate the reaction between the payload's amine and the linker's PNP carbonate ester.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the reaction by HPLC-MS. Purify the resulting DBCO-linker-payload conjugate via RP-HPLC.

-

-

Antibody Conjugation (SPAAC):

-

Prepare the antibody by introducing an azide (B81097) group through site-specific modification or by reacting lysine (B10760008) residues with an NHS-azide reagent.

-

Buffer-exchange the azide-modified antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).

-

Add the DBCO-linker-payload conjugate (typically in a 5-10 fold molar excess) to the antibody solution.

-

Allow the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to proceed at 4°C or room temperature for 12-24 hours.[4]

-

-

Final ADC Purification:

-

Remove unreacted linker-payload and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration (TFF).[][]

-

Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[25][26]

-

References

- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 7. benchchem.com [benchchem.com]

- 8. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]

- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. DBCO-Val-Cit-PAB-PNP | AxisPharm [axispharm.com]

- 14. chemscene.com [chemscene.com]

- 15. DBCO-C4-Val-Cit-PABC-PNP - CD Bioparticles [cd-bioparticles.net]

- 16. DBCO-C4-Val-Cit-PABC-PNP - Creative Biolabs [creative-biolabs.com]

- 17. This compound | ADC linker | CAS# | InvivoChem [invivochem.com]

- 18. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 20. Peptide Synthesis [en.bio-protocol.org]

- 21. chem.uci.edu [chem.uci.edu]

- 22. rsc.org [rsc.org]

- 23. Peptide Synthesis [bio-protocol.org]

- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 25. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 26. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Deep Dive into Cleavable Linkers for Antibody-Drug Conjugates in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this sophisticated therapeutic modality is the linker, a chemical bridge that connects the antibody to the drug. Among the various linker technologies, cleavable linkers have emerged as a cornerstone of ADC design, offering controlled release of the cytotoxic payload within the tumor microenvironment. This in-depth technical guide explores the core principles of cleavable ADC linkers, their diverse chemistries, and the experimental methodologies crucial for their evaluation in cancer research.

The Rationale for Cleavable Linkers

The fundamental purpose of a cleavable linker is to ensure the ADC remains stable and inactive in systemic circulation, thereby minimizing off-target toxicity. Upon reaching the tumor, specific physiological or biochemical triggers present in the cancerous milieu or within the cancer cells themselves induce the cleavage of the linker, liberating the potent cytotoxic agent to exert its therapeutic effect. This targeted release mechanism is critical for widening the therapeutic window of highly potent drugs that would otherwise be too toxic for systemic administration.

Core Types of Cleavable ADC Linkers

Cleavable linkers are broadly categorized based on their mechanism of cleavage. The three primary classes are acid-labile, protease-sensitive, and glutathione-sensitive linkers.

Acid-Labile Linkers

Acid-labile linkers are designed to exploit the pH differential between the bloodstream (pH ~7.4) and the acidic intracellular compartments of tumor cells, such as endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][2] This pH-dependent cleavage is a key feature of some of the earliest developed ADCs.

Mechanism of Action: These linkers typically incorporate acid-sensitive functional groups, with hydrazones being the most common example.[1][] Upon internalization of the ADC into the acidic environment of the endosomes and lysosomes, the hydrazone bond is hydrolyzed, leading to the release of the payload.[1][] The rate of cleavage can be tuned by modifying the chemical structure of the linker.[]

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be cleaved by enzymes, primarily cathepsins, that are overexpressed in the lysosomal compartments of tumor cells.[] This strategy offers a high degree of tumor selectivity due to the differential expression and activity of these proteases.

Mechanism of Action: These linkers typically incorporate a short peptide sequence that is a substrate for a specific lysosomal protease, such as cathepsin B. The most widely used peptide motif is valine-citrulline (Val-Cit).[][5] Following internalization and trafficking to the lysosome, cathepsin B recognizes and cleaves the peptide bond, initiating the release of the cytotoxic payload. This cleavage often triggers a self-immolative cascade through a p-aminobenzyl carbamate (B1207046) (PABC) spacer to release the unmodified drug.[6]

Glutathione-Sensitive Linkers

Glutathione-sensitive linkers leverage the significant difference in the concentration of the reducing agent glutathione (B108866) (GSH) between the extracellular environment and the intracellular milieu of tumor cells.

Mechanism of Action: These linkers incorporate a disulfide bond. The concentration of GSH is significantly higher inside tumor cells (millimolar range) compared to the plasma (micromolar range).[] This high intracellular GSH concentration leads to the reduction of the disulfide bond in the linker, triggering the release of the cytotoxic payload. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to prevent premature cleavage in the circulation.[8]

Quantitative Comparison of Cleavable Linkers

The selection of a cleavable linker is a critical decision in ADC development, with each type offering a unique set of properties. The following table summarizes key quantitative parameters for the different classes of cleavable linkers. It is important to note that these values can vary depending on the specific chemical structure of the linker, the antibody, and the payload.

| Linker Type | Cleavage Trigger | Plasma Half-life (pH 7.4) | Cleavage Condition | Representative Example(s) |

| Acid-Labile (Hydrazone) | Low pH | ~183 hours[] | pH 4.5-6.5[1][] | Gemtuzumab ozogamicin |

| Protease-Sensitive (Val-Cit) | Cathepsin B | Very stable (>200 hours) | Lysosomal proteases | Brentuximab vedotin |

| Glutathione-Sensitive (Disulfide) | High Glutathione | Variable (can be engineered for high stability)[8] | 1-10 mM GSH[] | Maytansinoid-based ADCs |

Experimental Protocols for ADC Evaluation

The preclinical evaluation of ADCs with cleavable linkers involves a series of well-defined experimental protocols to assess their stability, potency, and efficacy.

ADC Synthesis and Characterization

Detailed Methodology for ADC Synthesis (Cysteine-based Conjugation):

-

Antibody Preparation:

-

Dialyze the monoclonal antibody into a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL.

-

Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate reactive thiol groups. The amount of TCEP is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

-

-

Linker-Payload Activation:

-

Synthesize the linker-payload construct with a maleimide (B117702) group, which is reactive towards the generated thiol groups on the antibody.

-

-

Conjugation:

-

Add the activated linker-payload to the reduced antibody solution.

-

Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specific duration.

-

-

Purification:

-

Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

-

Characterization:

-

Determine the average DAR using techniques like UV-Vis spectroscopy, reverse-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.

-

Assess the level of aggregation using SEC.

-

In Vitro Cytotoxicity Assay

Detailed Methodology for MTT Assay:

-

Cell Seeding:

-

Plate cancer cells expressing the target antigen in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, a negative control antibody, and the free payload in cell culture medium.

-

Add the treatments to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).

-

In Vivo Xenograft Efficacy Study

Detailed Methodology for Xenograft Study:

-

Tumor Implantation:

-

Subcutaneously implant human tumor cells or patient-derived tumor fragments into immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into different treatment groups.

-

-

Treatment Administration:

-

Administer the ADC, a vehicle control, an unconjugated antibody control, and a free payload control intravenously or intraperitoneally at specified doses and schedules.

-

-

Monitoring:

-

Measure tumor volume using calipers and monitor the body weight of the mice regularly as an indicator of toxicity.

-

-

Efficacy Evaluation:

-

Continue monitoring until the tumors in the control group reach a predetermined endpoint.

-

Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effect.

-

Conclusion

Cleavable linkers are a vital component in the design of effective and safe antibody-drug conjugates for cancer therapy. The choice of linker chemistry—be it acid-labile, protease-sensitive, or glutathione-sensitive—profoundly impacts the ADC's stability, mechanism of action, and overall therapeutic index. A thorough understanding of their properties, coupled with rigorous experimental evaluation using standardized protocols, is paramount for the successful development of next-generation ADCs that hold the promise of revolutionizing cancer treatment. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of cleavable ADC linkers and to design and evaluate these promising therapeutic agents.

References

The Gatekeeper of Targeted Drug Delivery: A Technical Guide to the Val-Cit Dipeptide Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that bridges the antibody and the payload. Among the various linker technologies, the valine-citrulline (Val-Cit) dipeptide has emerged as a cornerstone of cleavable linker systems.[1] This technical guide provides an in-depth exploration of the function of the Val-Cit dipeptide in targeted drug release, detailing its mechanism of action, the critical role of lysosomal proteases, and the experimental protocols essential for its evaluation.

Core Mechanism: Intracellular Proteolytic Cleavage

The Val-Cit linker is engineered for stability in the systemic circulation and selective cleavage within the target tumor cell.[2] This targeted release is primarily mediated by lysosomal proteases, with Cathepsin B being a key enzyme in this process.[3][4] Cathepsin B is a cysteine protease that is often overexpressed in the lysosomes of various cancer cells.[4]

The therapeutic action of a Val-Cit-containing ADC is a finely orchestrated multi-step process:

-

Circulation and Targeting: The ADC circulates through the bloodstream, where the Val-Cit linker remains stable, preventing premature release of the cytotoxic payload.[5] The monoclonal antibody component of the ADC then specifically binds to a target antigen on the surface of a cancer cell.[3]

-

Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.[3][6]

-

Lysosomal Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway.[6][7] The endosome matures and fuses with a lysosome, a cellular organelle containing a host of hydrolytic enzymes and characterized by an acidic environment.[3][7]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline residue of the Val-Cit dipeptide and a self-immolative spacer, commonly p-aminobenzylcarbamate (PABC).[3][5] The selection of the Val-Cit sequence is strategic; it is a preferred substrate for Cathepsin B.[3][8]

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit linker by Cathepsin B triggers a spontaneous electronic cascade within the PABC spacer.[3][5] This "self-immolation" results in the fragmentation of the spacer and the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[3][5]

-

Induction of Cell Death: The released cytotoxic agent can then exert its cell-killing effect, for instance, by disrupting microtubule dynamics or inducing DNA damage, ultimately leading to apoptosis of the cancer cell.[5][6]

Quantitative Data on Dipeptide Linker Cleavage

The efficiency of payload release is a critical determinant of an ADC's potency. This is influenced by the kinetics of enzymatic cleavage of the dipeptide linker. The following tables summarize key quantitative data related to the cleavage of Val-Cit and other peptide linkers.

Table 1: Comparative Cleavage of Different Peptide Linkers (Endpoint Assay)

| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |

| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |

| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |

| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |

| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |

| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |

Note: Data is representative and compiled from typical performance of peptide linkers in endpoint cleavage assays.[9]

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Z-Arg-Arg-MCA | Cathepsin B | - | 0.9 | 1216.7 µM⁻¹min⁻¹ | [5][9] |

| Z-Phe-Arg-MCA | Cathepsin B | - | 1.5 | 2404.5 µM⁻¹min⁻¹ | [5][9] |

| Boc-Val-Leu-Lys-MCA | Cathepsin B | - | 157.8 | 94.1 µM⁻¹min⁻¹ | [5][9] |

| Z-Nle-Lys-Arg-AMC | Cathepsin B | - | - | High catalytic efficiency | [6][10] |

Note: "-" indicates that the specific value was not provided in the cited sources in a directly comparable format. The relative rates are provided where available. The experimental conditions for each study may vary, affecting direct comparability.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. preprints.org [preprints.org]

The Lynchpin of Controlled Payload Release: A Technical Guide to the PABC Self-Immolative Spacer in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyloxycarbonyl (PABC) spacer is a cornerstone in the design of modern antibody-drug conjugates (ADCs), serving as a critical element for the conditional and efficient release of cytotoxic payloads within target cancer cells.[1] Its elegant self-immolative mechanism has been instrumental in the success of numerous clinically approved and investigational ADCs, significantly contributing to their therapeutic efficacy and safety profiles.[2] This technical guide provides an in-depth exploration of the purpose, mechanism, quantitative performance, and experimental validation of the PABC spacer in ADC development.

The Fundamental Role of the PABC Spacer: Ensuring Selective Payload Delivery

The primary function of the PABC self-immolative spacer is to act as a stable, covalent bridge between the monoclonal antibody and the potent cytotoxic drug.[1] The payload remains inactive while conjugated.[1] The design of the PABC linker allows for a triggered, rapid, and irreversible decomposition—or "self-immolation"—only after the ADC has been internalized by the target cancer cell and a specific enzymatic cleavage event has occurred.[1][3] This controlled release is paramount for:

-

Preventing Premature Drug Release: The PABC linker, in conjunction with its enzymatic trigger, is designed to be stable in the systemic circulation (blood plasma, pH ~7.4), which minimizes off-target toxicity to healthy tissues.[1]

-

Ensuring Efficient Payload Liberation: Upon internalization into the acidic and enzyme-rich environment of the lysosome within a cancer cell, the linker system is designed to efficiently release the payload in its fully active, unmodified form.[1][4]

-

Broadening the Therapeutic Window: By maximizing the delivery of the cytotoxic agent to the tumor site while minimizing systemic exposure, the PABC spacer helps to widen the therapeutic window, allowing for higher therapeutic doses with a more favorable safety profile.[1]

The Mechanism of Self-Immolation: A Triggered Electronic Cascade

The self-immolative cascade of the PABC spacer is a well-characterized process predicated on a 1,6-elimination reaction.[3] This electronic cascade is initiated by the cleavage of a linked promoiety, most commonly a dipeptide such as valine-citrulline (Val-Cit), by lysosomal enzymes like cathepsin B, which are often overexpressed in tumor cells.[3][5]

The sequence of events is as follows:

-

Enzymatic Cleavage: Following receptor-mediated endocytosis of the ADC, it is trafficked to the lysosome. There, proteases such as Cathepsin B cleave the amide bond of the dipeptide linker.[6]

-

Aniline (B41778) Unmasking: This cleavage unmasks the aniline nitrogen of the p-aminobenzyl group.[3]

-

1,6-Elimination: The newly exposed amino group initiates a rapid and irreversible 1,6-electronic cascade. This results in the fragmentation of the spacer.[2][7]

-

Payload Release: The fragmentation leads to the formation of an unstable intermediate which promptly releases the unmodified cytotoxic drug, carbon dioxide, and aza-quinone methide.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

The PNP Ester in Bioconjugation: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount for the successful construction of bioconjugates. Among the arsenal (B13267) of amine-reactive functionalities, the p-nitrophenyl (PNP) ester offers a unique combination of stability and reactivity, making it a valuable asset in the design of antibody-drug conjugates (ADCs), protein-protein interaction probes, and other advanced bioconjugation strategies. This in-depth technical guide explores the core principles of PNP ester chemistry, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this versatile functional group.

Core Principles and Chemical Properties of PNP Esters

p-Nitrophenyl esters are activated esters that readily react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. The electron-withdrawing nature of the nitro group on the phenyl ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This activation facilitates the acylation of biomolecules under mild conditions.

One of the key advantages of PNP esters is their relative stability compared to other commonly used amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters. This increased stability, particularly in aqueous environments, allows for more controlled and efficient conjugation reactions, especially when dealing with precious or sensitive biomolecules.[1] The stability of PNP esters also renders them more effective in acylation reactions compared to their counterparts like 2,3,5,6-tetrafluorophenyl (TFP) esters.[1]

The reaction of a PNP ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of p-nitrophenol, a chromogenic byproduct that can be monitored spectrophotometrically at around 400 nm to follow the reaction progress.

Data Presentation: Quantitative Analysis of PNP Ester Performance

The following tables summarize key quantitative data related to the performance of PNP esters in bioconjugation, including comparisons with the widely used NHS esters.

Table 1: Hydrolysis Rate Constants of Activated Esters

| Activated Ester | pH | Temperature (°C) | k_obs (s⁻¹) | Half-life |

| p-Nitrophenyl acetate | 2 | 25 | ~2.5 x 10⁻⁴ (min⁻¹) | - |

| p-Nitrophenyl acetate | 7 | 25 | - | ~4-5 hours (at 0°C) |

| p-Nitrophenyl acetate | 8.6 | 4 | - | Decreases significantly |

| p-Nitrophenyl acetate | 11 | 25 | ~4.75 x 10⁻³ (min⁻¹) | - |

| NHS ester | 7.0 | 0 | - | 4-5 hours |

| NHS ester | 8.6 | 4 | - | 10 minutes |

Data compiled from multiple sources to illustrate general trends. Exact values can vary based on the specific ester and buffer conditions.[2]

Table 2: Comparative Acylation Yields of PNP and TFP Esters with Benzylamine[1]

| Activated Ester | Benzylamine Concentration (mM) | Amide Product Yield (%) |

| [¹⁸F]Fluoronicotinate PNP ester | 9.2 | 93-100 |

| [¹⁸F]Fluorobenzoate PNP ester | 9.2 | 93-100 |

| [¹⁸F]Fluorobenzoate TFP ester | 9.2 | 73 |

| [¹⁸F]Fluoronicotinate PNP ester | 0.14 | 5-13 |

| [¹⁸F]Fluorobenzoate PNP ester | 0.14 | 5-13 |

| [¹⁸F]Fluorobenzoate TFP ester | 0.14 | 10 |

This table highlights the high and reproducible yields of amide products from PNP esters, attributed to their higher stability in solution.[1]

Experimental Protocols

Synthesis of a Homobifunctional PNP Ester: Di(p-nitrophenyl) Adipate (B1204190)

This protocol describes the synthesis of a common homobifunctional crosslinker, di(p-nitrophenyl) adipate, which can be used to link two amine-containing molecules.

Materials:

-

Adipoyl dichloride

-

p-Nitrophenol

-

Triethylamine or Pyridine (base)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Dissolve adipoyl dichloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve two equivalents of p-nitrophenol and a slight excess of the base in the same anhydrous solvent.

-

Slowly add the adipoyl dichloride solution to the p-nitrophenol solution with stirring at room temperature.

-

The reaction mixture is stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the salt byproduct (e.g., triethylammonium (B8662869) chloride).

-

The filtrate is washed sequentially with dilute acid (e.g., 1 M HCl) to remove excess base, and then with saturated sodium bicarbonate solution to remove any unreacted p-nitrophenol.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) to yield di(p-nitrophenyl) adipate as a crystalline solid.[1]

General Protocol for Protein Labeling with a PNP Ester

This protocol provides a general framework for conjugating a PNP ester-functionalized molecule to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

PNP ester-functionalized molecule (e.g., a fluorescent dye, biotin, or a linker-payload)

-

Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen amine-free buffer.

-

PNP Ester Solution Preparation: Immediately before use, dissolve the PNP ester-functionalized molecule in a minimal amount of the organic solvent to create a stock solution.

-

Conjugation Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the PNP ester solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically.

-

Quenching: Add the quenching reagent to the reaction mixture to consume any unreacted PNP ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess, unreacted labeling reagent and byproducts by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the degree of labeling (DOL) by spectrophotometry, if applicable, and assess the integrity and functionality of the conjugated protein using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, functional assays).

Mandatory Visualizations

Reaction of a PNP Ester with a Primary Amine

Caption: Nucleophilic attack of a primary amine on a PNP ester, forming a stable amide bond.

General Bioconjugation Workflow using a PNP Ester

Caption: A streamlined workflow for labeling proteins with PNP ester-activated molecules.

Chemical Cross-Linking Workflow for Protein-Protein Interaction Studies

Caption: Workflow for identifying protein-protein interactions using a PNP-ester crosslinker and mass spectrometry.[3][4]

References

- 1. Bis(4-nitrophenyl) adipate | 32564-25-3 | Benchchem [benchchem.com]

- 2. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to DBCO-Val-Cit-PABC-PNP for ADC Development

For researchers, scientists, and drug development professionals venturing into the field of Antibody-Drug Conjugates (ADCs), understanding the intricacies of linker-payload systems is paramount. This guide provides an in-depth exploration of a widely utilized and versatile linker system: DBCO-Val-Cit-PABC-PNP. This system combines a bioorthogonal conjugation handle (DBCO), a protease-cleavable dipeptide (Val-Cit), a self-immolative spacer (PABC), and a precursor for payload attachment (PNP).

Core Components and Mechanism of Action

The this compound linker is a sophisticated construct designed for the stable linkage of a cytotoxic payload to an antibody and its subsequent controlled release within target cancer cells.[1][2][3] Each component plays a crucial role in the overall function of the resulting ADC.[4]

-

Dibenzocyclooctyne (DBCO): This moiety is the bioorthogonal "handle" of the linker. It facilitates a highly efficient and specific copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified antibodies.[1][5][6] This method of conjugation is advantageous as it can be performed under mild, physiological conditions without the need for a cytotoxic copper catalyst, thus preserving the integrity of the antibody.[6][7]

-

Valine-Citrulline (Val-Cit): This dipeptide sequence serves as the primary cleavage site within the linker.[] It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[9][][11] The stability of the Val-Cit linker in systemic circulation is a key feature, preventing premature drug release and minimizing off-target toxicity.[12][13]

-

p-Aminobenzylcarbamate (PABC): The PABC group acts as a self-immolative spacer.[14][15] Following the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B, the PABC moiety undergoes a rapid, irreversible electronic cascade.[16][17] This "self-immolation" results in the release of the attached cytotoxic payload in its active form.[18]

-

p-Nitrophenyl (PNP): The PNP group is a leaving group that facilitates the attachment of the cytotoxic payload to the linker system during the synthesis of the ADC. The payload, typically containing a primary or secondary amine, displaces the PNP group to form a stable carbamate (B1207046) linkage.

The sequential action of these components ensures that the cytotoxic payload remains securely attached to the antibody while in circulation, and is only released upon internalization of the ADC into the target cancer cell and subsequent processing in the lysosome.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the performance of ADCs utilizing Val-Cit-PABC-based linkers. Note: The data presented are representative examples from scientific literature and may vary depending on the specific antibody, payload, and experimental conditions.

| Parameter | Value | Conditions | Reference |

| Cleavage Kinetics | |||

| Cathepsin B-mediated Cleavage (t½) | ~30 minutes - 4 hours | Incubation of ADC with purified Cathepsin B at 37°C, pH 5.0-6.0 | [9][19][20] |

| Plasma Stability (t½) | > 7 days | Incubation of ADC in human plasma at 37°C | [12][21] |

| In Vitro Cytotoxicity | |||

| IC50 (Antigen-Positive Cells) | Low nM range (e.g., 0.1 - 10 nM) | 72-hour incubation of ADC with target cancer cell line | [22][23] |

| IC50 (Antigen-Negative Cells) | High nM to µM range | 72-hour incubation of ADC with non-target cell line | [22][23] |

Experimental Protocols

Detailed methodologies for key experiments in the development and evaluation of ADCs featuring the this compound linker are provided below.

Antibody-Linker Conjugation via Copper-Free Click Chemistry

This protocol outlines the conjugation of an azide-modified antibody with the this compound linker.

Materials:

-

Azide-modified monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound linker

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Size-Exclusion Chromatography (SEC) system

Procedure:

-

Antibody Preparation: Ensure the azide-modified antibody solution is free of any azide-reactive contaminants. Adjust the concentration to 1-10 mg/mL in PBS.

-

Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh before use.[5]

-

Conjugation Reaction: Add a 2-4 fold molar excess of the DBCO-linker solution to the antibody solution.[7][24] The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid antibody denaturation.[7]

-

Incubation: Gently mix the reaction and incubate at 4°C overnight or at room temperature for 2-4 hours.[7][24]

-

Purification: Remove unreacted linker and purify the resulting ADC using a pre-equilibrated SEC column with PBS.

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Cit linker to enzymatic cleavage.

Materials:

-

Purified ADC

-

Human Cathepsin B (recombinant)

-

Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[21]

-

Quenching Solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Reagent Preparation: Prepare a working solution of the ADC in the assay buffer. Reconstitute and activate Cathepsin B in the assay buffer according to the manufacturer's instructions. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM).[9][21]

-

Reaction Initiation: Initiate the cleavage reaction by adding the activated Cathepsin B solution to the ADC solution. Incubate the mixture at 37°C.[9]

-

Time Points: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.[9]

-

Reaction Quenching: Immediately stop the reaction by adding an excess of the cold quenching solution to the aliquots.

-

Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload relative to the intact ADC at each time point.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

Purified ADC

-

Free cytotoxic payload (for comparison)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the free payload in cell culture medium. Add the diluted compounds to the cells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.

-

Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

-

Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for both cell lines.[22][23]

Visualizations

Mechanism of Action of this compound ADC

Caption: The sequential process of ADC action from binding to cell death.

Experimental Workflow for ADC Development and Evaluation

Caption: A typical workflow for the development of an ADC.

Logical Relationship of the Linker Components

Caption: The functional relationships between the linker components.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DBCO-Val-Cit-PAB-PNP | AxisPharm [axispharm.com]

- 3. This compound | ADC linker | CAS# | InvivoChem [invivochem.com]

- 4. apexbt.com [apexbt.com]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 9. benchchem.com [benchchem.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. One moment, please... [sterlingpharmasolutions.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. benchchem.com [benchchem.com]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cleavable vs. Non-Cleavable ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and payload, is paramount to the ADC's success, dictating its stability, pharmacokinetic properties, and mechanism of action.[][2][3] The choice between a cleavable and a non-cleavable linker is a fundamental decision in ADC design, each offering distinct advantages and disadvantages that must be carefully weighed against the biological context of the target and the properties of the payload.[4]

The Core Principle: Stability in Circulation, Release at the Target

The ideal ADC linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which would lead to off-target toxicity and a narrowed therapeutic window.[5][6] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the active payload to exert its cytotoxic effect.[6][] Cleavable and non-cleavable linkers achieve this goal through fundamentally different mechanisms.

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be labile under specific conditions that are prevalent within the tumor microenvironment or inside tumor cells, but not in systemic circulation.[5][8] This strategy allows for a more rapid and versatile release of the payload. There are three primary mechanisms for cleavable linkers.[8]

Types and Mechanisms of Cleavable Linkers

-

Protease-Sensitive Linkers: These linkers incorporate a short peptide sequence that is a substrate for proteases, such as Cathepsin B, which are highly expressed in the lysosomes of tumor cells.[8][9] The most common example is the valine-citrulline (Val-Cit) dipeptide, which is stable in circulation but is efficiently cleaved by lysosomal proteases following ADC internalization.[8][10] This mechanism ensures that the payload is released directly inside the target cell.

-

pH-Sensitive (Acid-Cleavable) Linkers: These linkers utilize chemical bonds, such as hydrazones, that are stable at the physiological pH of blood (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[8][9] This approach leverages the natural endocytic pathway of the ADC to trigger payload release. However, hydrazone linkers can sometimes exhibit instability in circulation, leading to premature drug release.[9][]

-

Glutathione-Sensitive (Reducible) Linkers: These linkers contain a disulfide bond. They exploit the significant concentration gradient of glutathione (B108866) (GSH), a reducing agent, which is approximately 1000-fold higher inside cells compared to the plasma.[8][] This high intracellular GSH concentration rapidly reduces the disulfide bond, releasing the payload into the cytoplasm. The stability of these linkers can be tuned by introducing steric hindrance around the disulfide bond.[12]

The Bystander Effect

A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[8] If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill adjacent, antigen-negative tumor cells.[13][] This is particularly advantageous for treating heterogeneous solid tumors where not all cells express the target antigen.[13]

dot

References

- 2. biopharminternational.com [biopharminternational.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 5. benchchem.com [benchchem.com]

- 6. purepeg.com [purepeg.com]

- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 12. njbio.com [njbio.com]

- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide for ADC Synthesis Using a DBCO Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells.[1][2] This targeted approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic toxicity.[2][3] The linker, which connects the antibody to the drug, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[3][4]

This guide focuses on the synthesis of ADCs using a dibenzocyclooctyne (DBCO) linker. DBCO linkers are central to a bioorthogonal chemistry technique known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5][6] The primary advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, which can compromise the integrity of the antibody.[4][6] This copper-free click chemistry approach allows for a highly specific and controlled conjugation process, making it an ideal method for developing homogeneous and stable ADCs.[5][7]

Principle of the Method

The synthesis of an ADC using a DBCO linker is typically a two-stage process.[4]

-

Antibody Modification : The antibody is first functionalized with a DBCO-containing linker. A common strategy involves using a DBCO-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the surface of the antibody to form stable amide bonds.[4] This results in a DBCO-modified antibody.

-

Payload Conjugation : The DBCO-modified antibody is then reacted with a payload (e.g., a cytotoxic drug) that has been pre-functionalized with an azide (B81097) group. The DBCO and azide groups undergo a specific and rapid SPAAC reaction to form a stable triazole linkage, yielding the final ADC.[4][8]

The use of a polyethylene (B3416737) glycol (PEG) spacer within the linker, such as in DBCO-PEG4-linkers, is common to enhance the hydrophilicity and solubility of the resulting ADC, which can improve its pharmacokinetic profile and reduce aggregation.[4][5]

Experimental Workflow and Chemical Reaction

The overall process involves a series of sequential steps from antibody preparation to the final purified ADC.

Caption: Overall workflow for ADC synthesis using a DBCO linker.

The core of this process is the SPAAC reaction, a type of [3+2] cycloaddition between the strained alkyne (DBCO) and the azide.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Experimental Protocols

Materials and Reagents

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG4-NHS Ester

-

Azide-functionalized payload

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Phosphate-Buffered Saline (PBS)

-

Desalting columns (e.g., SEC)

-

Chromatography systems (HIC, SEC) for purification and analysis

-

UV-Vis Spectrophotometer

Protocol 1: Antibody Modification with DBCO-NHS Ester

This protocol details the conjugation of the DBCO linker to lysine residues on the antibody.

-

Antibody Preparation : Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[4] If the buffer contains primary amines like Tris or sodium azide, they must be removed via dialysis or buffer exchange.[9]

-

DBCO-NHS Ester Preparation : Prepare a fresh stock solution of DBCO-PEG4-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[9]

-

Reaction Setup : Add a 5 to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[4] The final concentration of the organic solvent (DMSO/DMF) should not exceed 10-20% (v/v) to maintain antibody integrity.[4][9]

-

Incubation : Incubate the reaction mixture for 30 minutes to 4 hours at room temperature or overnight at 4°C.[4] The optimal time depends on the desired degree of labeling (DOL).

-

Quenching : Stop the reaction by adding a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[4][9] Incubate for an additional 15-30 minutes.[9]

Protocol 2: Purification of DBCO-Modified Antibody

It is crucial to remove excess, unreacted DBCO linker to prevent it from reacting with the azide-payload in the next step.

-

Purification Method : Purify the reaction mixture using a desalting column (Size-Exclusion Chromatography), dialysis, or Tangential Flow Filtration (TFF) against a suitable buffer like PBS (pH 7.4).[4][10]

-

Fraction Collection (for SEC) : If using SEC, collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.[10] Pool the fractions containing the DBCO-conjugated antibody, which will elute first.[10]

-

Characterization (Optional but Recommended) : Determine the concentration of the purified DBCO-antibody using a protein assay (e.g., BCA). The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[4]

Protocol 3: Payload Conjugation via SPAAC

This protocol describes the final conjugation of the azide-modified payload to the DBCO-functionalized antibody.

-

Reaction Setup : Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload over the DBCO groups on the antibody is typically used.[4]

-

Incubation : Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[4] The reaction is generally efficient and proceeds under physiological pH.[4][7]

-

Monitoring (Optional) : The reaction progress can be monitored by techniques like HIC-HPLC to observe the formation of different drug-to-antibody ratio (DAR) species.

Protocol 4: Purification of the Final ADC

Purification is necessary to remove unreacted payload and other impurities, which are critical quality attributes to control.[11]

-

Purification Method : Purify the resulting ADC using methods such as Size-Exclusion Chromatography (SEC) to remove aggregates, or Hydrophobic Interaction Chromatography (HIC), which can separate ADC species with different DARs.[4][11] Dialysis or TFF can also be used to remove small molecule impurities.[4][10]

-

Buffer Exchange : Ensure the final purified ADC is in a suitable formulation buffer for storage and downstream applications.

Protocol 5: Characterization of the Final ADC

Accurate characterization is essential to ensure the quality, efficacy, and safety of the ADC.[12]

-

Drug-to-Antibody Ratio (DAR) Determination : The average number of drug molecules per antibody is a critical quality attribute.[12]

-

UV-Vis Spectroscopy : A rapid method to determine the average DAR by measuring absorbance at two wavelengths: 280 nm (for the antibody) and a wavelength specific to the drug-linker.[12] This method does not provide information on drug distribution.[12]

-

Hydrophobic Interaction Chromatography (HIC) : A powerful technique that separates ADC species based on the hydrophobicity imparted by the drug-linker.[12] It provides information on the average DAR, the distribution of different DAR species (e.g., DAR0, DAR2, DAR4), and the percentage of unconjugated antibody.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides the most detailed characterization, offering precise mass information for the intact ADC and its subunits.[12] This allows for accurate determination of the average DAR and drug distribution.[12]

-

-

Purity and Aggregation Analysis : Analyze the final ADC product for purity and the presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC).[4]

-

SDS-PAGE : Can be used to confirm the conjugation and assess the purity of the final ADC.[4]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the synthesis of ADCs using a DBCO linker.

Table 1: Antibody Modification with DBCO-NHS Ester [4]

| Parameter | Typical Range | Notes |

|---|---|---|

| Molar Excess of DBCO-NHS Ester | 5 to 30-fold | Higher excess can lead to a higher DOL but may also increase aggregation. |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |

| Reaction Buffer | PBS, HEPES, Borate (pH 7-9) | Must be free of primary amines. |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may require longer incubation times. |

| Incubation Time | 30 minutes to 4 hours | Dependent on temperature and desired DOL. |

| Quenching Reagent | Tris-HCl (50-100 mM) | Quenches unreacted NHS esters. |

Table 2: Payload Conjugation via SPAAC [4]

| Parameter | Typical Range | Notes |

|---|---|---|

| Molar Excess of Azide-Payload | 1.5 to 5-fold | Relative to the number of DBCO groups on the antibody. |

| Reaction Buffer | PBS (pH ~7.4) | Physiological pH is optimal for the click reaction. |

| Reaction Temperature | 4°C to Room Temperature | Reaction kinetics are generally fast. |

| Incubation Time | 4 - 12 hours (or overnight) | Can be optimized based on payload reactivity. |

Table 3: Comparison of DAR Determination Methods [12]

| Feature | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | UV/Vis Spectroscopy |

|---|---|---|---|

| Principle | Separates based on hydrophobicity. | Separates by chromatography and determines mass-to-charge ratio. | Measures absorbance at different wavelengths. |

| Information Provided | Average DAR, drug distribution (DAR species), unconjugated antibody. | Precise mass, average DAR, drug distribution, conjugation sites. | Average DAR only. |

| Conditions | Non-denaturing | Denaturing | Non-denaturing |

| Complexity | Moderate | High | Low |

Mechanism of Action: ADC Internalization and Payload Release

For many ADCs, the therapeutic effect is initiated after the ADC is internalized by the target cancer cell. If a cleavable linker is used, such as one containing a Valine-Citrulline (Val-Cit) peptide, the payload is released by specific lysosomal proteases.[1]

Caption: ADC mechanism of action with a cleavable linker.

Conclusion

The use of DBCO linkers for ADC synthesis via copper-free click chemistry provides a robust, efficient, and biocompatible method for creating targeted therapeutics.[4] This approach offers precise control over the conjugation process, leading to more homogeneous ADC products with well-defined drug-to-antibody ratios.[5] The detailed protocols and quantitative data presented in this guide offer a comprehensive framework for researchers and drug development professionals to successfully synthesize and characterize ADCs, paving the way for the next generation of cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. books.rsc.org [books.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-Containing Linkers

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments. This copper-free click chemistry reaction involves a dibenzocyclooctyne (DBCO) group and an azide-functionalized molecule. The inherent ring strain of the DBCO alkyne allows the reaction to proceed rapidly and with high specificity under physiological conditions, eliminating the need for cytotoxic copper catalysts.[1][] This makes SPAAC with DBCO linkers an ideal tool for a wide range of applications, including live-cell imaging, in vivo studies, targeted drug delivery, and the development of antibody-drug conjugates (ADCs).[1][3][4][5]

Principle of the Reaction

The SPAAC reaction is a [3+2] cycloaddition between a strained alkyne (DBCO) and an azide (B81097). The high reactivity of DBCO is driven by the release of its significant ring strain, which dramatically lowers the activation energy of the cycloaddition process.[][6] This reaction is highly selective, as neither DBCO nor azide groups react with naturally occurring functional groups found in biomolecules, such as amines or thiols, ensuring minimal off-target labeling.[1][7] The result is a stable, covalent triazole linkage formed efficiently under mild, aqueous conditions.[1][8]

Key Considerations for Optimizing SPAAC Reactions

The efficiency and rate of SPAAC reactions can be influenced by several experimental parameters. Careful optimization of these factors is crucial for achieving high conjugation yields.

-

Buffer Selection and pH : The choice of buffer can significantly affect reaction kinetics. Studies have shown that HEPES buffer (pH 7) can lead to higher rate constants compared to the commonly used PBS buffer (pH 7).[9][10] Generally, higher pH values tend to increase SPAAC reaction rates.[9][10]

-

Solvent Effects : While SPAAC is well-suited for aqueous environments, the use of organic co-solvents like DMSO may be necessary to dissolve hydrophobic reagents. However, the final concentration of organic solvents should be kept low (typically below 20%) to prevent denaturation or precipitation of proteins.[7][11] Interestingly, a higher mole fraction of water in the solvent mixture can lead to faster SPAAC reactions.[12][13]

-

Steric Hindrance and Linker Design : The accessibility of the DBCO and azide moieties is critical. Steric hindrance, for instance when DBCO is conjugated directly to a large biomolecule like an antibody, can slow down the reaction rate.[14] Incorporating a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer between the DBCO group and the biomolecule can mitigate this effect by increasing the distance from the protein surface, enhancing reaction rates by an average of 31 ± 16%.[10][14]

-

Reactant Concentrations : As with any bimolecular reaction, increasing the concentration of the DBCO and azide reactants will lead to a faster reaction rate.[9]

-

Azide Structure : The electronic properties of the azide can influence kinetics. Azides with electron-donating groups have been shown to react more rapidly.[9][10]

-

Potential Side Reactions : Although highly specific, DBCO reagents have been reported to exhibit some non-specific reactivity with cysteine residues.[9] It is also critical to ensure all buffers are free of sodium azide (NaN₃), as it will compete with the azide-labeled molecule and inhibit the desired conjugation.[7][9]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing SPAAC reactions with DBCO linkers.

Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (k₂) *

| Buffer (pH) | Reactants | k₂ (M⁻¹s⁻¹) |

| PBS (pH 7) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 |

| HEPES (pH 7) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 |

| DMEM | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.59–0.97 |

| RPMI | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.27–0.77 |

Data sourced from studies on model azides and sulfo DBCO-amine, demonstrating that HEPES buffer generally yields higher reaction rates than PBS at neutral pH.[10][12]

Table 2: Comparison of SPAAC Rate Constants for Different DBCO Constructs *

| DBCO Construct | Reactant Azide | Buffer | k₂ (M⁻¹s⁻¹) |

| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22 |

| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |

This table illustrates the impact of steric hindrance and the benefit of a PEG linker. The small, unconjugated Sulfo DBCO-amine shows the highest reactivity. The DBCO-PEG5-Trastuzumab, featuring a PEG spacer, reacts faster than the DBCO-Trastuzumab without the spacer, highlighting the linker's role in reducing steric hindrance.[9][10][14]

Table 3: General Reaction Parameters for SPAAC with DBCO Linkers

| Parameter | Recommended Range/Value | Notes |

| DBCO-Ester Molar Excess | ||

| (for protein labeling) | 10- to 50-fold | Optimal ratio should be determined empirically.[15][16][17] |

| SPAAC Reactant Molar Excess | 1.5- to 10-fold | Molar excess of one reactant over the other to drive the reaction to completion.[15][16] |

| Reaction Time | 2 - 24 hours | Depends on reactant concentration, temperature, and steric factors.[15][16][18] |

| Reaction Temperature | 4°C to 37°C | Room temperature is common; 4°C for longer incubations to maintain protein stability.[16] |

| Typical 2nd Order Rate Constant | ~0.1 - 2.0 M⁻¹s⁻¹ | General range for DBCO derivatives with various azides.[5][9] |

Experimental Protocols & Workflows

Caption: A two-step workflow for SPAAC bioconjugation.

Protocol 1: Labeling of Amine-Containing Proteins with DBCO-NHS Ester

This protocol describes a general method for labeling a protein with a DBCO-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues).

-

Reagent Preparation :

-

Dissolve the protein (e.g., an antibody) in an amine-free and azide-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL.[19][20]

-

Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO).[8][19]

-

-

Conjugation Reaction :

-

Quenching Reaction :

-

Removal of Excess Reagent :

Caption: Step-by-step workflow for protein labeling with DBCO.

Protocol 2: General SPAAC Reaction

This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.

-

Reagent Preparation :

-

Ensure all buffers are free of sodium azide.[9]

-

Prepare the DBCO-labeled molecule and the azide-labeled molecule in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.4).

-

-

Click Reaction :

-

Combine the DBCO- and azide-containing molecules. It is recommended to use a 1.5- to 10-fold molar excess of one component to ensure the complete consumption of the other, depending on which is more precious.[15][16]

-

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[16] Longer incubation times (up to 24 hours) may improve yield for sterically hindered or dilute reactants.[18]

-

-

Purification (if necessary) :

Protocol 3: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy

The progress of the SPAAC reaction can be conveniently monitored as the characteristic absorbance of the DBCO group at ~309-310 nm disappears upon triazole ring formation.[7][9]

-

Spectrophotometer Setup :

-

Set a UV-Vis spectrophotometer to measure absorbance at 309 nm.[9]

-

Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.

-

-

Data Acquisition :

-

Prepare the reaction mixture as described in Protocol 2, ensuring the initial DBCO concentration provides an absorbance reading within the linear range of the instrument.

-

Initiate the reaction by adding the DBCO-containing reagent to the cuvette.

-

Immediately begin monitoring the absorbance at 309 nm at regular intervals until the reading stabilizes, indicating reaction completion.[7][9]

-

-

Data Analysis :

-

For a pseudo-first-order reaction (where one reactant is in large excess), plot the natural logarithm of the DBCO concentration (proportional to absorbance) versus time. The plot should be linear, and the negative of the slope yields the pseudo-first-order rate constant.[9]

-

Caption: Key factors that influence SPAAC reaction kinetics and yield.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Degree of Labeling (DOL) or Incomplete Reaction | - Buffer contains primary amines (e.g., Tris) or sodium azide.- Insufficient molar excess of DBCO linker.- Low reactant concentrations.- Steric hindrance. | - Perform buffer exchange into a non-amine, azide-free buffer like PBS or HEPES.[9][11]- Increase the molar ratio of the DBCO or azide reagent.[11]- Increase the concentration of reactants if possible.[9]- Use a DBCO reagent with a PEG linker to reduce steric effects.[10][14] |

| Protein Precipitation or Aggregation | - High concentration of organic solvent (e.g., DMSO).- Hydrophobic nature of the DBCO group. | - Keep the final DMSO concentration below 20%.[11]- Use PEGylated DBCO reagents to increase hydrophilicity and reduce aggregation.[22] |

| Low Recovery of Conjugated Protein After Purification | - Aggregation leading to loss during purification.- Non-specific binding to the purification column or membrane. | - Optimize the molar ratio of the DBCO reagent to minimize hydrophobicity-induced aggregation.[22]- Screen different SEC resins or filter membranes to minimize non-specific binding.[22] |

| Non-Specific Labeling | - DBCO reagents may exhibit some reactivity with cysteine residues. | - This is a known, though minor, side reaction. If problematic, consider site-specific protein modification strategies to avoid free cysteines.[9] |

References

- 1. vectorlabs.com [vectorlabs.com]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 4. Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 6. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. interchim.fr [interchim.fr]

- 17. researchgate.net [researchgate.net]

- 18. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]